Cyclopentanol, 2,2'-thiobis-

Descripción

2,2'-Thiobisethanol, also known as thiodiglycol (CAS 111-48-8), is a sulfur-containing diol with the molecular formula C₄H₁₀O₂S and the IUPAC name 2,2'-thiodiethanol . This compound features a central thioether (-S-) group flanked by two hydroxyethyl (-CH₂CH₂OH) moieties. It is a colorless, viscous liquid with applications as a solvent, chemical intermediate, and precursor in the synthesis of polymers and surfactants .

Propiedades

Número CAS |

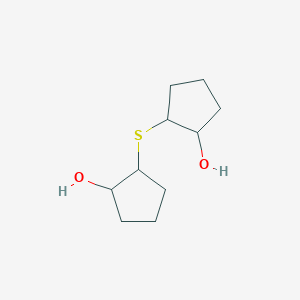

5445-02-3 |

|---|---|

Fórmula molecular |

C10H18O2S |

Peso molecular |

202.32 g/mol |

Nombre IUPAC |

2-(2-hydroxycyclopentyl)sulfanylcyclopentan-1-ol |

InChI |

InChI=1S/C10H18O2S/c11-7-3-1-5-9(7)13-10-6-2-4-8(10)12/h7-12H,1-6H2 |

Clave InChI |

LVQQMGPWYNBULH-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C(C1)SC2CCCC2O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclopentanol, 2,2’-thiobis- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with sodium borohydride in the presence of a solvent like methanol or ethanol. The reaction proceeds through the reduction of the carbonyl group to form cyclopentanol. Another method involves the hydrogenation of cyclopentene using a metal catalyst such as palladium or platinum .

Industrial Production Methods

In industrial settings, cyclopentanol is often produced by the hydro-conversion of cyclopentanone. This process involves the decarboxylation of adipic acid at high temperatures to produce cyclopentanone, which is then reduced to cyclopentanol using a suitable reducing agent .

Análisis De Reacciones Químicas

Types of Reactions

Cyclopentanol, 2,2’-thiobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: Cyclopentanol can be oxidized to cyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to cyclopentane using strong reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

Oxidation: Cyclopentanone

Reduction: Cyclopentane

Substitution: Cyclopentyl chloride, cyclopentyl bromide

Aplicaciones Científicas De Investigación

Cyclopentanol, 2,2’-thiobis- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Cyclopentanol derivatives are explored for their therapeutic properties and potential use in drug development.

Industry: It is used in the production of perfumes, dyes, and as a solvent for various industrial processes.

Mecanismo De Acción

The mechanism of action of cyclopentanol, 2,2’-thiobis- involves its interaction with molecular targets through its hydroxyl and sulfur groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to undergo oxidation-reduction reactions and participate in substitution reactions, altering the chemical environment of the target molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare thiodiglycol with analogous sulfur- or nitrogen-containing diols and chlorinated thioethers, highlighting key structural, functional, and application-based differences.

Table 1: Comparative Analysis of Thiodiglycol and Analogous Compounds

Functional Group and Reactivity Differences

- Thiodiglycol (C₄H₁₀O₂S): The thioether group confers moderate polarity, while the diol groups enable hydrogen bonding and solubility in polar solvents like water. Its reactivity includes oxidation to sulfoxides and sulfones, as well as esterification .

- 2,2'-(Ethylimino)diethanol (C₆H₁₅NO₂): The tertiary amine group enhances basicity, making it suitable for pH regulation in surfactants. The diol groups contribute to hygroscopicity and metal-complexing ability .

- Chlorinated Thioethers (e.g., C₃H₆Cl₂S): Chlorine substituents increase electrophilicity, enabling nucleophilic substitution reactions. These compounds are often toxic and irritant due to alkylating properties .

Solubility and Environmental Behavior

- Thiodiglycol’s water solubility (~1,000 g/L at 20°C) exceeds that of chlorinated analogs due to its polar diol groups .

Toxicity and Regulatory Status

- Thiodiglycol is classified as a Schedule 2B compound under the Chemical Weapons Convention due to its role in mustard gas synthesis .

- Chlorinated thioethers (e.g., 1,1'-[methylenebis(thio)]bis(2-chloroethane)) are potent alkylating agents with acute toxicity (LD₅₀ < 50 mg/kg in rodents) and are regulated under Schedule 1A .

- N-Ethyldiethanolamine (C₆H₁₅NO₂) poses lower acute toxicity but requires handling precautions due to its corrosivity .

Key Research Findings

- Thiodiglycol in Polymer Synthesis: Thiodiglycol serves as a monomer in polyurethane and polysulfide elastomers, leveraging its dual hydroxyl groups for crosslinking .

- Deuterated Analogs: Isotope-labeled thioethers like 1,1'-thiobis(2-chloroethane-d₄) are critical in tracing metabolic pathways and environmental fate studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.